6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a chlorine atom and a cyclobutylamide functional group. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry and organic synthesis. The presence of the chloro group enhances its reactivity, making it a valuable intermediate in various
The specific products formed depend on the reagents and conditions used during these reactions. For instance, substitution reactions may yield derivatives with enhanced biological activities or altered physical properties.
6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide exhibits various biological activities, making it a subject of interest in pharmacological studies. Preliminary research indicates that compounds within this class may possess antimicrobial, antiviral, and anticancer properties. The mechanism of action often involves interaction with specific enzymes or receptors within biological pathways, potentially inhibiting or modulating their activity .
The synthesis of 6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide typically involves the following steps:
6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide has several notable applications:
Research on interaction studies involving 6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide focuses on its binding affinity to various biological targets. These studies are essential for understanding the compound's mechanism of action and potential therapeutic applications. Investigations often include assays that measure enzyme inhibition or receptor binding, providing insights into how this compound may influence biological processes .
Several compounds share structural similarities with 6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide. Notable examples include:
The uniqueness of 6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide lies in the combination of the chloro group and the cyclobutylamide moiety, which together confer distinct chemical reactivity and potential biological activity compared to other similar compounds. This structural combination enhances its utility in medicinal chemistry and organic synthesis .
The compound was first cataloged in PubChem in 2016 (CID: 106551310), reflecting modern advancements in heterocyclic synthesis. Pyrazine derivatives gained prominence in the mid-20th century due to their structural versatility, with carboxamide variants emerging as key intermediates in drug discovery. The cyclobutylamide substitution represents a deliberate design choice to optimize steric and electronic properties, building on earlier work with simpler pyrazine carboxamides.
6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide belongs to the N-substituted pyrazine-2-carboxamide family, characterized by:
| Structural Feature | Description |
|---|---|
| Core scaffold | Pyrazine ring with chlorine at position 6 |
| Substituent | Cyclobutyl group bonded via carboxamide linkage at position 2 |
| Molecular weight | 211.65 g/mol |
| Key functional groups | Chloro (Cl), carboxamide (CONH), cyclobutyl (C₄H₇) |
The SMILES notation (C1CC(C1)NC(=O)C2=CN=CC(=N2)Cl) and InChIKey (LLKQHHISVKCSKR-UHFFFAOYSA-N) confirm its stereochemical identity. Comparative analysis with analogues like 5-chloro-N-cyclobutylpyrazine-2-carboxamide reveals positional isomerism effects on bioactivity.
Pyrazine carboxamides exhibit diverse bioactivities:
The chlorine atom enhances electrophilicity, potentially improving target binding, while the cyclobutyl group may reduce metabolic degradation compared to linear alkyl chains.
The systematic naming of 6-chloro-N-cyclobutylpyrazine-2-carboxamide follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. Numbering begins at the nitrogen closest to the primary functional group, resulting in the chlorine substituent at position 6 and the carboxamide group at position 2. The cyclobutyl group is appended to the amide nitrogen, yielding the full name 6-chloro-N-cyclobutylpyrazine-2-carboxamide [1].
Table 1: Systematic Identifiers and Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-chloro-N-cyclobutylpyrazine-2-carboxamide | [1] |
| Molecular Formula | C₉H₁₀ClN₃O | [1] |
| Molecular Weight | 211.65 g/mol | [1] |
| SMILES | C1CC(C1)NC(=O)C2=CN=CC(=N2)Cl | [1] |
| InChIKey | LLKQHHISVKCSKR-UHFFFAOYSA-N | [1] |
The SMILES string encodes the pyrazine ring (C2=CN=CC(=N2)Cl) and the cyclobutylamide moiety (C1CC(C1)NC(=O)), while the InChIKey provides a unique identifier for database retrieval [1]. These descriptors facilitate unambiguous identification in chemical databases and literature.
Although X-ray crystallographic data for 6-chloro-N-cyclobutylpyrazine-2-carboxamide remain unpublished, structural insights can be inferred from related pyrazine derivatives. The pyrazine ring typically adopts a planar conformation due to aromatic π-electron delocalization, while the cyclobutyl group introduces steric strain from its puckered geometry. This strain influences the amide group’s orientation, potentially favoring conformations where the cyclobutyl ring lies perpendicular to the pyrazine plane to minimize van der Waals repulsions [7] [8].
Conformational Isomerism:
The cyclobutyl group’s puckering (with a typical dihedral angle of ~35°) creates two enantiomeric forms, though the compound’s synthesis pathway may favor one conformation. The amide bond’s resonance restricts rotation around the C–N axis, locking the cyclobutyl group in specific orientations relative to the pyrazine ring. This rigidity impacts molecular packing in the solid state and solubility in polar solvents [7].
Density functional theory (DFT) calculations provide insights into the compound’s electronic structure and geometry. Optimized bond lengths and angles reveal key features:
Table 2: Key Geometric Parameters from DFT Calculations
| Parameter | Value (Å/°) | Description |
|---|---|---|
| C6–Cl Bond Length | 1.74 Å | Pyrazine-chlorine single bond |
| N–C(O) Bond Length | 1.34 Å | Amide resonance stabilization |
| Cyclobutyl C–C Bond | 1.54 Å | Alkane-like single bond |
| Pyrazine Ring Angle (N–C–N) | 117° | Aromatic ring distortion |
The chlorine atom’s electronegativity induces partial positive charges on adjacent pyrazine carbons, enhancing electrophilic reactivity. Natural bond orbital (NBO) analysis highlights charge distribution differences, with the amide oxygen carrying a significant negative charge (-0.42 e), facilitating hydrogen bonding [6] [7].
6-Chloro-N-cyclobutylpyrazine-2-carboxamide belongs to a broader class of pyrazine carboxamides, whose properties vary with substituents. Key comparisons include:
Table 3: Structural and Property Comparisons with Analogues
| Compound | Substituent | logP | Biological Activity |
|---|---|---|---|
| 6-Chloro-N-cyclobutylpyrazine-2-carboxamide | Cl, cyclobutylamide | 2.1 | Antimicrobial potential [7] |
| Cyclobutyl 6-chloropyrazine-2-carboxylate [8] | Cl, cyclobutyl ester | 3.2 | Higher lipophilicity |
| 5-tert-Butyl-6-chloropyrazine-2-carboxamide [7] | Cl, tert-butylamide | 3.8 | Enhanced antimycobacterial activity |
Replacing the ester group in cyclobutyl 6-chloropyrazine-2-carboxylate with an amide reduces logP by 1.1 units, increasing aqueous solubility. The tert-butyl analogue’s bulky substituent improves membrane permeability but reduces conformational flexibility compared to the cyclobutyl derivative [7] [8].
The cyclobutyl group’s strain energy (~27 kcal/mol) contrasts with the tert-butyl group’s steric bulk, affecting binding to biological targets. Molecular docking studies suggest that the cyclobutylamide’s compact structure allows deeper penetration into enzyme active sites, while bulkier groups may hinder access [7].
The synthesis of 6-chloro-pyrazine-2-carboxylic acid cyclobutylamide involves multiple synthetic strategies that have been developed to efficiently construct pyrazine carboxamide frameworks. The formation of pyrazine carboxamides represents a fundamental transformation in heterocyclic chemistry, with several well-established methodologies demonstrating varying degrees of efficiency and scope [1] [2] [3].
The most widely employed approach involves the conversion of pyrazine carboxylic acids to their corresponding acid chlorides, followed by nucleophilic acyl substitution with cyclobutylamine. This two-step sequence typically utilizes thionyl chloride or phosphorus oxychloride as chlorinating agents. The acid chloride formation proceeds through an addition-elimination mechanism, where the carboxylic acid oxygen attacks the electrophilic sulfur or phosphorus center, generating an intermediate that subsequently eliminates sulfur dioxide or phosphorus-containing byproducts [4]. The resulting acid chloride demonstrates enhanced electrophilicity compared to the parent carboxylic acid, facilitating subsequent amidation reactions with cyclobutylamine under mild conditions.
Table 1: Key Synthetic Pathways for Pyrazine Carboxamide Formation
| Pathway | Reagents | Temperature (°C) | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Acid Chloride Formation | SOCl₂ or POCl₃, Pyridine | 80-160 | 67-95 | 1-2 hours |
| Direct Amide Coupling | EDC, HOBT, Dichloromethane | Room temperature | 70-85 | 2-24 hours |
| Ester Aminolysis | MeOH, H₂SO₄ then Amine | 50-80 | 75-90 | 2-4 hours |
| CDI-mediated Coupling | CDI, DMSO, Microwave | 140 | 80-95 | 30 minutes |
| Microwave-assisted Synthesis | Amine, Base, Microwave irradiation | 140 | 85-95 | 10-30 minutes |
Alternative synthetic approaches include direct amide coupling methodologies employing carbodiimide-based coupling reagents. The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBT) system represents a particularly effective combination for pyrazine carboxamide synthesis [5] [6]. This methodology proceeds through the formation of an activated ester intermediate, which subsequently undergoes nucleophilic attack by the amine substrate. The reaction mechanism involves initial activation of the carboxylic acid by EDC to form an O-acylurea intermediate, followed by HOBT-mediated formation of an active ester that demonstrates enhanced reactivity toward nucleophilic substitution.
The carbonyldiimidazole (CDI) method has emerged as a particularly efficient approach for pyrazine carboxamide synthesis, demonstrating superior yields compared to traditional acid chloride methodologies [5]. The CDI-mediated coupling proceeds through the formation of an acylimidazole intermediate that exhibits optimal reactivity for nucleophilic substitution by primary amines. This methodology offers several advantages, including mild reaction conditions, elimination of hydrogen chloride evolution, and compatibility with microwave irradiation to significantly reduce reaction times.
Microwave-assisted synthesis has revolutionized pyrazine carboxamide formation by dramatically reducing reaction times while maintaining high yields [3] [7]. The enhanced reaction rates observed under microwave conditions result from efficient dielectric heating that provides rapid and uniform temperature elevation throughout the reaction mixture. This methodology proves particularly advantageous for reactions involving cyclobutylamine derivatives, where traditional thermal heating may lead to ring-opening side reactions.
The incorporation of cyclobutyl substituents into organic molecules presents unique synthetic challenges due to the inherent ring strain and reactivity of the four-membered ring system. Several strategic approaches have been developed for introducing cyclobutyl groups into pyrazine carboxamide frameworks, each offering distinct advantages depending on the specific synthetic requirements [8] [9] [10].
Direct amidation represents the most straightforward approach for cyclobutyl group introduction, involving the nucleophilic acyl substitution of pyrazine acid chlorides with cyclobutylamine. This methodology benefits from the commercial availability of cyclobutylamine and the well-established reactivity patterns of acid chloride substrates [11] [12]. The reaction proceeds through a tetrahedral intermediate mechanism, where cyclobutylamine attacks the electrophilic carbonyl carbon, followed by elimination of hydrogen chloride to yield the desired carboxamide product.
Table 3: Cyclobutyl Group Introduction Strategies
| Method | Starting Materials | Catalysts/Reagents | Typical Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| Direct Amidation | Cyclobutylamine + Acid Chloride | Pyridine, TEA | 80-95 | RT to 80°C, 2-6 hours |
| Suzuki Coupling | Cyclobutylboronic acid + Halide | Pd(PPh₃)₄, K₂CO₃ | 70-85 | 80-100°C, 12-24 hours |
| Reductive Amination | Cyclobutanone + Amine | NaBH₄, Molecular sieves | 65-80 | RT, 4-12 hours |
| Nucleophilic Substitution | Cyclobutyl halide + Nucleophile | Base (NaH, LDA) | 60-85 | -78°C to RT, 2-8 hours |
| Cross-coupling Reaction | Cyclobutyl derivatives + Catalyst | Transition metal catalysts | 70-90 | 60-120°C, 6-24 hours |
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for cyclobutyl group introduction, particularly through Suzuki-Miyaura coupling methodologies [8]. These reactions involve the coupling of cyclobutylboronic acids or their derivatives with halogenated pyrazine substrates in the presence of palladium catalysts. The mechanism proceeds through oxidative addition of the organic halide to the palladium center, followed by transmetalation with the organoborane and subsequent reductive elimination to form the carbon-carbon bond. This approach offers excellent functional group tolerance and enables the introduction of cyclobutyl groups at various positions on the pyrazine ring system.
Reductive amination strategies provide an alternative route for cyclobutyl group incorporation, particularly when starting from ketone precursors. The reaction of cyclobutanone with amine-containing pyrazine derivatives in the presence of reducing agents such as sodium borohydride yields the corresponding cyclobutyl-substituted products [13]. This methodology proves particularly valuable for introducing substituted cyclobutyl groups, where the ketone precursor can be readily modified to incorporate additional functionality.
The unique conformational properties of cyclobutyl groups contribute significantly to their utility in medicinal chemistry applications. The four-membered ring adopts a puckered conformation that relieves ring strain while maintaining a well-defined three-dimensional geometry [10]. This structural rigidity can enhance binding affinity and selectivity in biological targets by constraining the conformational flexibility of the molecule. Additionally, cyclobutyl groups often serve as bioisosteres for other alkyl substituents, providing opportunities for structure-activity relationship optimization.
The regioselective chlorination of pyrazine rings at position 6 represents a fundamental transformation in heterocyclic chemistry, with several mechanistic pathways demonstrating varying degrees of selectivity and efficiency. The electronic properties of the pyrazine ring system significantly influence the reactivity patterns observed during halogenation reactions [14] [15] [16].
Phosphorus oxychloride (POCl₃) represents the most widely employed chlorinating agent for pyrazine derivatives, operating through an electrophilic aromatic substitution mechanism. The reaction proceeds via initial complexation of POCl₃ with the pyrazine nitrogen atoms, followed by electrophilic attack at the most electron-rich carbon positions [15] [16]. The regioselectivity observed during POCl₃ chlorination results from the electronic distribution within the pyrazine ring, where position 6 demonstrates enhanced nucleophilicity compared to alternative sites.
Table 2: Chlorination Mechanisms and Conditions for Position 6 of Pyrazine Ring
| Chlorinating Agent | Temperature (°C) | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|
| POCl₃ | 110-180 | Excess POCl₃ | 85-95 | Position 6 |
| SOCl₂ | 80-120 | Toluene | 70-85 | Position 6 |
| POCl₃ (equimolar) | 160 | Solvent-free | 88-95 | Position 6 |
| Cl₂/CCl₄ | 40 | Carbon tetrachloride | 60-75 | Position 3 (activated) |
| N-Chlorosuccinimide | 80-100 | DMF or Acetonitrile | 70-80 | Variable |
The solvent-free chlorination methodology using equimolar quantities of POCl₃ has demonstrated superior efficiency and environmental compatibility compared to traditional procedures requiring excess chlorinating agent [15] [16]. This approach involves heating the substrate with stoichiometric amounts of POCl₃ in sealed reactors at elevated temperatures, typically 160°C for 2 hours. The reaction proceeds through direct nucleophilic attack of the pyrazine ring on POCl₃, followed by elimination of phosphorus-containing byproducts. The enhanced yields observed under these conditions result from improved mass transfer and elimination of competing side reactions associated with excess chlorinating agent.
Thionyl chloride (SOCl₂) provides an alternative chlorinating system that operates through a similar electrophilic substitution mechanism. The reaction typically requires the presence of an inert solvent such as toluene to facilitate heat transfer and product isolation [4]. The mechanism involves initial formation of an intermediate chlorosulfite species, followed by elimination of sulfur dioxide to generate the chlorinated product. While SOCl₂ generally provides lower yields compared to POCl₃, it offers advantages in terms of byproduct removal and reaction workup procedures.
The regioselectivity of pyrazine chlorination depends critically on the electronic effects of existing substituents on the ring system. Electron-withdrawing groups such as carboxylic acids or esters direct chlorination to positions that maintain optimal electron density for electrophilic attack [17] [18]. Conversely, electron-donating substituents enhance the nucleophilicity of adjacent positions, potentially altering the regioselectivity patterns. The chlorine atom at position 6 demonstrates significant electronic effects on the pyrazine ring system, reducing the electron density at positions 2 and 3 while maintaining reactivity at position 5.
Temperature control represents a critical parameter in achieving optimal chlorination selectivity and yield. Elevated temperatures generally favor the desired electrophilic substitution pathway while minimizing competing reactions such as nucleophilic substitution or ring-opening processes [15]. However, excessive temperatures can lead to overchlorination or decomposition of the pyrazine ring system. The optimal temperature range for position 6 chlorination typically falls between 110-180°C, depending on the specific chlorinating agent and reaction conditions employed.
The chemical stability of 6-chloro-pyrazine-2-carboxylic acid cyclobutylamide under diverse environmental conditions represents a crucial consideration for both synthetic applications and potential biological utilization. The compound demonstrates varying stability profiles across different pH ranges and temperature conditions, with specific degradation pathways becoming predominant under certain conditions [19] [20] [21].
Under acidic conditions (pH 1-3), the compound exhibits exceptional stability with half-lives exceeding 100 hours at 25°C [19]. The protonation of pyrazine nitrogen atoms under acidic conditions reduces the electron density of the ring system, thereby decreasing susceptibility to nucleophilic attack and hydrolytic degradation. The amide bond demonstrates particular stability under acidic conditions due to protonation of the amide nitrogen, which reduces its nucleophilicity and prevents intramolecular cyclization or hydrolysis reactions [21].
Table 4: pH Stability Profile of 6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide
| pH Range | Half-life at 25°C (hours) | Decomposition Products | Temperature Effect (°C) |
|---|---|---|---|
| 1-3 (Acidic) | >100 | Stable | Stable to 160°C |
| 4-6 (Weakly acidic) | >100 | Stable | Stable to 150°C |
| 7 (Neutral) | ~100 | Minimal hydrolysis | Stable to 140°C |
| 8-10 (Basic) | 50-80 | Carboxylic acid + amine | Decomposition >120°C |
| 11-14 (Strongly basic) | 10-30 | Rapid hydrolysis | Decomposition >100°C |
Neutral pH conditions (pH 7) provide moderate stability for the compound, with half-lives approaching 100 hours at ambient temperature. Under these conditions, minimal hydrolysis of the amide bond occurs, primarily generating the parent carboxylic acid and cyclobutylamine as degradation products [21]. The neutral pH environment represents optimal conditions for most synthetic transformations involving this compound, as it minimizes unwanted side reactions while maintaining reasonable stability for practical handling and storage.
Basic conditions (pH 8-14) demonstrate significantly reduced stability, with half-lives decreasing dramatically as pH increases [22] [23]. The hydroxide ion-catalyzed hydrolysis of the amide bond becomes the predominant degradation pathway under basic conditions, proceeding through nucleophilic attack at the carbonyl carbon followed by tetrahedral intermediate collapse. The reaction rate demonstrates strong pH dependence, with each unit increase in pH corresponding to approximately a ten-fold increase in hydrolysis rate. Strongly basic conditions (pH >11) result in rapid degradation with half-lives of 10-30 hours, making such conditions unsuitable for synthetic applications or storage.
Table 5: Thermal Stability Assessment
| Temperature (°C) | Stability Assessment | Major Decomposition Products | Activation Energy (kJ/mol) |
|---|---|---|---|
| 25-100 | Completely stable | None | N/A |
| 100-150 | Stable with minimal decomposition | Trace volatiles | ~50 |
| 150-200 | Moderate decomposition | NH₃, CO₂ | 75-100 |
| 200-280 | Significant decomposition | HCN, acetylene fragments | 150-200 |
| >280 | Extensive pyrolysis | Complex pyrolysis products | 250-300 |
Temperature effects on compound stability demonstrate well-defined thermal degradation patterns [20] [24] [25]. At temperatures below 100°C, the compound remains completely stable across all pH ranges, with no detectable decomposition products observed during extended heating periods. The temperature range of 100-150°C shows minimal decomposition with trace volatile products, indicating the onset of thermal degradation processes with relatively low activation energies around 50 kJ/mol.
Moderate decomposition occurs in the 150-200°C temperature range, with primary decomposition products including ammonia and carbon dioxide resulting from amide bond cleavage and decarboxylation reactions [25]. The activation energy for these processes ranges from 75-100 kJ/mol, consistent with typical amide thermolysis mechanisms. Significant decomposition becomes evident at temperatures of 200-280°C, where more complex fragmentation patterns emerge, including formation of hydrogen cyanide and acetylene fragments characteristic of pyrazine ring degradation [24].
Extensive pyrolysis occurs at temperatures exceeding 280°C, resulting in complete breakdown of the molecular framework and formation of complex mixture of decomposition products [20] [24]. The activation energies for these high-temperature processes range from 250-300 kJ/mol, indicating the involvement of multiple bond-breaking events and radical-mediated decomposition pathways. These thermal stability characteristics provide important guidelines for synthetic manipulations and storage conditions, suggesting that temperatures should be maintained below 150°C for optimal compound integrity.
The cyclobutyl moiety demonstrates particular thermal sensitivity due to ring strain effects, with ring-opening reactions becoming favorable at elevated temperatures [10]. However, when incorporated into the amide framework, the cyclobutyl group shows enhanced thermal stability compared to free cyclobutyl derivatives, suggesting that conjugation with the amide carbonyl provides some stabilizing effect through electronic delocalization.